1-(4-Chloro-3-(trifluoromethyl)phenyl)urea
Overview
Description
“1-(4-Chloro-3-(trifluoromethyl)phenyl)urea” is an impurity of Sorafenib , a multiple kinase inhibitor that targets both RAF and receptor tyrosine kinases promoting angiogenesis . It is also a derivative of the multiple tyrosine kinase inhibitor sorafenib .
Chemical Reactions Analysis
The compound “this compound” has been found to exhibit high activity in preliminary in vivo anti-AML assays . It is a multikinase inhibitor that potently inhibits FLT3 and VEGFR2 .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 314.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 314.0433751 g/mol . The topological polar surface area is 41.1 Ų .
Scientific Research Applications
Cancer Research
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea has been identified as a significant compound in cancer research. It is known to activate eIF2α kinase, an enzyme involved in protein synthesis, and has shown potential in inhibiting cancer cell proliferation. This property makes it a candidate for developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Chemical Synthesis
This compound is also valuable in chemical synthesis. It has been synthesized as a key intermediate in the production of the antitumor agent sorafenib, which is significant due to its high purity and yield, making it important in the pharmaceutical industry (Yan Feng-mei & Liu He-qin, 2009).
Crystallography
In crystallography, the compound has been studied for its structural properties. The analysis of its crystal structure provides insights into the molecular interactions and stability of related compounds, useful in the design of pesticides and other chemicals (Seonghwa Cho et al., 2015).
Agricultural Chemistry
Plant Biology
In plant biology, urea derivatives, including this compound, are known to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This has applications in in vitro plant morphogenesis studies (A. Ricci & C. Bertoletti, 2009).
Material Science
The compound has been investigated in material science for its nonlinear optical properties and molecular dynamics. This research contributes to understanding the electronic properties and potential applications in optical materials (Y. Mary et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound, also known as STAT3-IN-7, is a derivative of Sorafenib and acts as an effective inhibitor of STAT3 phosphorylation . It induces apoptosis (cell death) in a manner dependent on SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3 .
Biochemical Pathways
The compound affects the JAK/STAT signaling pathway. By inhibiting the phosphorylation of STAT3, it prevents the activation of this pathway, leading to the induction of apoptosis . This can have downstream effects on various cellular processes, including cell growth and survival, angiogenesis, and immune response.
Result of Action
The inhibition of STAT3 by this compound leads to the induction of apoptosis, thereby exerting an anti-cancer effect . By blocking the activation of the JAK/STAT pathway, it can potentially inhibit the growth and survival of cancer cells .
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGLEVVMDHAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591615 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343247-69-8 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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